molecular formula C8H8BrNO2 B1375012 3-Bromo-5-methoxybenzamide CAS No. 1177558-45-0

3-Bromo-5-methoxybenzamide

Cat. No.: B1375012
CAS No.: 1177558-45-0
M. Wt: 230.06 g/mol
InChI Key: BCLZHRBOXZTZIO-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol. It is a derivative of benzamide, featuring a bromine atom at the 3-position and a methoxy group at the 5-position on the benzene ring

Synthetic Routes and Reaction Conditions:

  • Bromination and Methoxylation: The compound can be synthesized by starting with 5-methoxybenzamide and subjecting it to bromination using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).

  • Direct Substitution: Another method involves the direct substitution of a suitable precursor, such as 3-bromobenzoic acid, with methanol in the presence of a strong base like sodium methoxide.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and methoxylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 3-bromo-5-methoxybenzoic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivative, 3-bromo-5-methoxybenzylamine.

  • Substitution: Substitution reactions can occur at the bromine or methoxy positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and various halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-Bromo-5-methoxybenzoic acid

  • Reduction: 3-Bromo-5-methoxybenzylamine

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

3-Bromo-5-methoxybenzamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of bromine and methoxy groups on biological systems.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-5-methoxybenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

3-Bromo-5-methoxybenzamide is similar to other benzamide derivatives, such as 3-chloro-5-methoxybenzamide and 3-bromo-4-methoxybenzamide. its unique combination of bromine and methoxy groups at specific positions on the benzene ring distinguishes it from these compounds. The presence of the bromine atom can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-bromo-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLZHRBOXZTZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727981
Record name 3-Bromo-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177558-45-0
Record name 3-Bromo-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 3-bromo-5-(methyloxy)benzoic acid (9.6 g, 41.6 mmol) in toluene (60 mL), thionyl chloride (9.89 g, 83.1 mmol) and DMF (0.10 mL) were added and stirred at 50° C. for 4 h. The reaction was allowed to cooled to room temperature, and then the excess thionyl chloride was removed in vacuo. The residue was dissolved in toluene (50 mL) and the mixture was added to a solution of ammonia (25%, 50 mL). A precipitate formed and was filtered off using Celite, and dried, to afford 3-bromo-5-(methyloxy)benzamide (8.70 g, 90%).
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9.89 g
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0.1 mL
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60 mL
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Synthesis routes and methods II

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